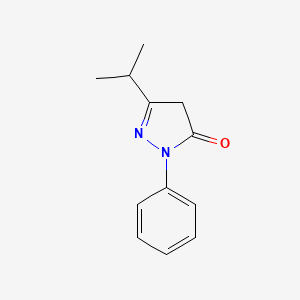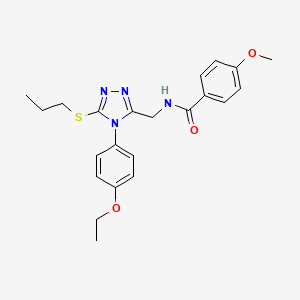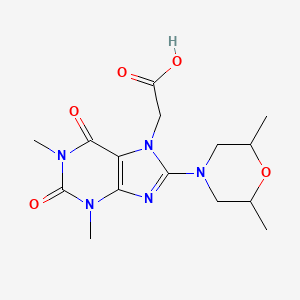![molecular formula C22H18N2O5 B2766309 2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-47-2](/img/structure/B2766309.png)
2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” has been described in patents . The methods include the use of pharmaceutically acceptable salts of Formula (I), where the variables R1-R4, n, and L are defined . The resolution of theApplications De Recherche Scientifique
Synthesis and Chemical Reactions
Research into related chemical structures, such as benzodiazepinooxazoles and benzoxazepinones, focuses on their synthesis and the exploration of their chemical reactions. For instance, studies have detailed the reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, highlighting the formation of exo-methylene compounds and the mechanistic assumptions behind these transformations (Terada et al., 1973). This indicates a broad interest in understanding the chemical behaviors and synthetic pathways of benzoxazepin-related compounds, which could inform the synthesis and applications of 2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide.
Potential Pharmacological Applications
Several studies have explored the pharmacological applications of compounds structurally related to this compound. Research into benzodifuranyl, oxazepines, and benzoxazepinones has shown that these compounds possess anti-inflammatory, analgesic, and antimicrobial activities, suggesting potential for therapeutic applications (Abu‐Hashem et al., 2020). This hints at the possibility that the chemical compound could also exhibit pharmacological properties worthy of exploration.
Material Science and Polymer Research
Compounds with benzoxazepine structures have also been investigated for their applications in material science, particularly in the synthesis of polymers. For example, crosslinked polyimides based on polybenzoxazine, which may share similar structural features with the compound of interest, have been synthesized and studied for their thermal properties and potential applications in high-performance materials (Zhang et al., 2014). This research avenue suggests that the compound could have applications in developing new materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the CNS.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its role as a Dopamine D2 receptor antagonist, it could potentially be used to treat disorders related to dopamine imbalance, such as schizophrenia, bipolar disorder, and certain types of depression .
Propriétés
IUPAC Name |
2,3-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-19-9-5-6-14(20(19)28-2)21(25)23-13-10-11-17-15(12-13)22(26)24-16-7-3-4-8-18(16)29-17/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHYPMJGKIPIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)

![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)



![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)